1-[(5-bromo-3-pyridinyl)carbonyl]-4-(4-nitrophenyl)piperazine
Overview
Description
1-[(5-Bromo-3-pyridinyl)carbonyl]-4-(4-nitrophenyl)piperazine is a complex organic compound featuring a piperazine ring substituted with a 5-bromo-3-pyridinylcarbonyl group and a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-bromo-3-pyridinyl)carbonyl]-4-(4-nitrophenyl)piperazine typically involves multi-step organic reactions. One common route includes:
Formation of the 5-bromo-3-pyridinylcarbonyl intermediate: This can be achieved by bromination of 3-pyridinecarboxylic acid followed by activation with a suitable reagent like thionyl chloride.
Coupling with 4-nitrophenylpiperazine: The activated 5-bromo-3-pyridinylcarbonyl chloride is then reacted with 4-nitrophenylpiperazine under basic conditions to form the final product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
- Use of continuous flow reactors to improve reaction efficiency.
- Implementation of robust purification techniques like recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromo-3-pyridinyl)carbonyl]-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation Reactions: The piperazine ring can be oxidized under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizers like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products vary depending on the nucleophile used.
Reduction: 1-[(5-bromo-3-pyridinyl)carbonyl]-4-(4-aminophenyl)piperazine.
Oxidation: Oxidized derivatives of the piperazine ring.
Scientific Research Applications
1-[(5-Bromo-3-pyridinyl)carbonyl]-4-(4-nitrophenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in targeting neurological disorders.
Biological Research: Used as a probe to study receptor-ligand interactions due to its structural complexity.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 1-[(5-bromo-3-pyridinyl)carbonyl]-4-(4-nitrophenyl)piperazine exerts its effects depends on its application:
In medicinal chemistry: It may interact with specific receptors or enzymes, modulating their activity. The bromine and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing binding affinity and specificity.
In material science: Its electronic properties can be exploited in the design of organic electronic devices, where it may act as a charge carrier or a structural component.
Comparison with Similar Compounds
- 1-[(3-Chloropyridin-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine
- 1-[(5-Bromo-2-pyridinyl)carbonyl]-4-(4-nitrophenyl)piperazine
Comparison:
- Uniqueness: The presence of the 5-bromo-3-pyridinyl group in 1-[(5-bromo-3-pyridinyl)carbonyl]-4-(4-nitrophenyl)piperazine provides unique electronic and steric properties, potentially enhancing its binding affinity in biological systems or its electronic properties in materials.
- Structural Differences: Variations in the position of the bromine or other substituents can significantly alter the compound’s reactivity and application potential.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O3/c17-13-9-12(10-18-11-13)16(22)20-7-5-19(6-8-20)14-1-3-15(4-2-14)21(23)24/h1-4,9-11H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBUCNQYJBPXMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CN=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201165089 | |
Record name | Methanone, (5-bromo-3-pyridinyl)[4-(4-nitrophenyl)-1-piperazinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201165089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385378-06-3 | |
Record name | Methanone, (5-bromo-3-pyridinyl)[4-(4-nitrophenyl)-1-piperazinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=385378-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (5-bromo-3-pyridinyl)[4-(4-nitrophenyl)-1-piperazinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201165089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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